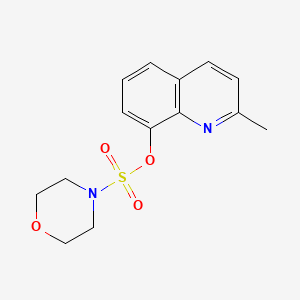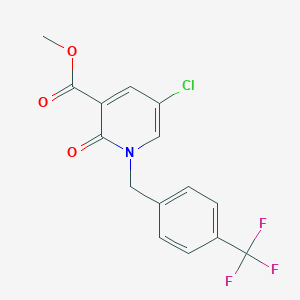
2-Methoxy-4-(piperidin-1-YL)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-4-(piperidin-1-YL)phenylboronic acid” is a boronic acid derivative. It is a complex organic compound that contains a boronic acid group, a methoxy group, and a piperidinyl group . The compound is related to phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a boronic acid group, a methoxy group, and a piperidinyl group . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction that is widely used in organic synthesis. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Scientific Research Applications
Analytical Profiling and Biological Matrix Analysis
The analytical profiles of arylcyclohexylamines, including compounds structurally related to 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid, have been characterized using various techniques such as gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection. These compounds have been studied for their presence in biological matrices like blood, urine, and vitreous humor, demonstrating the importance of analytical methods in identifying and quantifying psychoactive substances in forensic and toxicological investigations (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Antimicrobial Applications
Research has uncovered compounds with structural similarities to this compound that exhibit selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. Such findings underscore the potential for developing new antimicrobial agents targeting hard-to-eliminate bacterial populations, which could have significant implications for treating persistent infections (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).
Synthesis and Chemical Modification
Efficient synthesis and diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been explored, highlighting the versatility of piperidine derivatives in organic synthesis. These methodologies pave the way for the development of novel compounds with potential biological activities, illustrating the broad applicability of this compound analogs in drug discovery and development (Okitsu, Suzuki, & Kobayashi, 2001).
Luminescence Properties
Studies on the luminescence properties of complexes involving phenylboronic acids suggest potential applications in materials science, specifically in the development of new luminescent materials. Such research could lead to innovative applications in sensing, imaging, and optoelectronic devices (Moriguchi, Hirosaki, Jalli, Tsuge, & Yoza, 2017).
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the kinetics of boronic acids and their esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, these factors may impact the ADME properties and bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of new carbon–carbon bonds . This is a fundamental process in organic synthesis and is crucial for the creation of complex organic molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound may vary depending on the pH of the environment.
properties
IUPAC Name |
(2-methoxy-4-piperidin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-9-10(5-6-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPTXESWPGJGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2696429.png)

![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)

![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)
![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)
![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)

